molecular formula C16H19NO5S2 B2458369 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1021046-44-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No. B2458369
M. Wt: 369.45
InChI Key: TYZIJGAJLIFJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide, also known as DMTS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTS belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and modulate biological processes.

Scientific Research Applications

Synthetic Chemistry Applications

  • Oxidative Radical Cyclization : N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide, a compound related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide, was utilized in a study by Chikaoka et al. (2003) for Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to erythrinanes, a class of natural products with various biological activities. This process highlights the compound's utility in complex organic syntheses.
  • Enzymatic Modification : Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, similar in structure to the research chemical , to produce dimers with higher antioxidant capacity. This research indicates the potential of using enzymatic methods to enhance the properties of phenolic compounds for applications in bioactive compounds and antioxidants (Adelakun et al., 2012).

Pharmacological Applications

  • Glutaminase Inhibition : A study by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar structural motif with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide, revealed their potential as glutaminase inhibitors. These inhibitors can attenuate the growth of cancer cells, suggesting the compound's relevance in cancer research (Shukla et al., 2012).
  • Anticancer and Anti-HCV Activities : The synthesis and pharmacological evaluation of celecoxib derivatives, which bear a resemblance in pharmacological targeting to the compound of interest, were explored by Ş. Küçükgüzel et al. (2013). These derivatives demonstrated potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, indicating a broad spectrum of therapeutic applications (Ş. Küçükgüzel et al., 2013).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5S2/c1-21-13-6-5-12(10-14(13)22-2)7-8-17-15(18)11-24(19,20)16-4-3-9-23-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZIJGAJLIFJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonyl)acetamide

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